molecular formula C13H17NO2S B11502697 Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

Morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

Cat. No.: B11502697
M. Wt: 251.35 g/mol
InChI Key: JYGZEOAOXSQHQO-UHFFFAOYSA-N
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Description

4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine is a heterocyclic compound that features a morpholine ring attached to a benzothiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)morpholine typically involves the condensation of 4,5,6,7-tetrahydrobenzo[b]thiophene derivatives with morpholine under specific reaction conditions. For instance, the starting materials such as 2-amino-6-phenyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid ethyl ester can be used .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process might include steps like purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and solvents like ethanol or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce thiols or thioethers.

Scientific Research Applications

4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(4,5,6,7-tetrahydro-2-benzothiophene-1-carbonyl)morpholine involves its interaction with molecular targets in biological systems. It may inhibit specific enzymes or receptors, leading to therapeutic effects. For instance, it has been studied for its potential to inhibit enzymes involved in cancer cell metabolism .

Comparison with Similar Compounds

Similar Compounds

    4,5,6,7-Tetrahydrobenzo[b]thiophene: A core structure in many bioactive compounds.

    Morpholine derivatives: Known for their applications in pharmaceuticals and agrochemicals.

Uniqueness

4-(4,5,6,7-Tetrahydro-2-benzothiophene-1-carbonyl)morpholine is unique due to its combined structural features, which confer specific biological activities and chemical reactivity. Its dual functionality as a benzothiophene and morpholine derivative makes it a versatile compound in various research fields .

Properties

Molecular Formula

C13H17NO2S

Molecular Weight

251.35 g/mol

IUPAC Name

morpholin-4-yl(4,5,6,7-tetrahydro-2-benzothiophen-1-yl)methanone

InChI

InChI=1S/C13H17NO2S/c15-13(14-5-7-16-8-6-14)12-11-4-2-1-3-10(11)9-17-12/h9H,1-8H2

InChI Key

JYGZEOAOXSQHQO-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(SC=C2C1)C(=O)N3CCOCC3

Origin of Product

United States

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